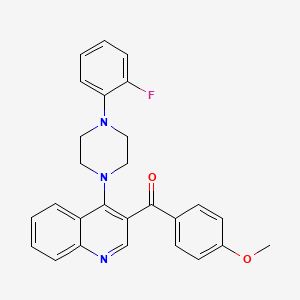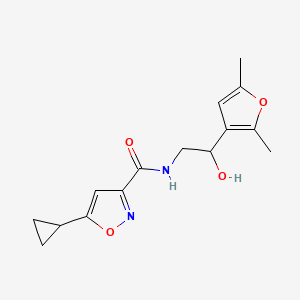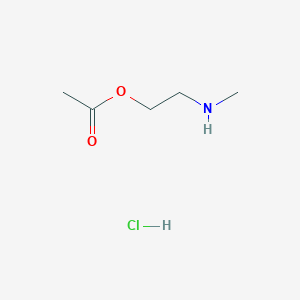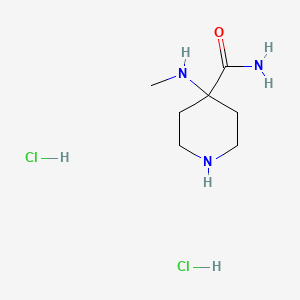
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine, commonly known as DCPG, is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Amino Acid Metabolism in Plants :
- Glycine plays a crucial role in the metabolism of simple organic acids and amino acids in plants, serving as precursors for sugar synthesis (Wang & Burris, 1963).
Plant Stress Resistance :
- Glycine betaine (GB) and proline are important organic osmolytes that accumulate in plants in response to environmental stresses. These compounds are thought to protect enzyme and membrane integrity and aid in osmotic adjustment in stressed plants (Ashraf & Foolad, 2007).
Neurotransmission :
- Glycine is a non-essential amino acid with key roles in excitatory and inhibitory neurotransmission. It has been found to significantly improve subjective sleep quality and may influence other neurotransmitter systems (Bannai & Kawai, 2012).
Agricultural Herbicides :
- Glyphosate, a derivative of glycine, is extensively used as a broad-spectrum herbicide. The environmental and health impacts of glyphosate and its metabolites have been a subject of significant study and debate (Peillex & Pelletier, 2020).
Cellular Metabolism Regulation :
- Beyond its role as an osmolyte, glycine betaine also influences cellular metabolism, regulating enzymes involved in various metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders (Figueroa-Soto & Valenzuela-Soto, 2018).
Antiinflammatory and Cytoprotective Effects :
- Glycine demonstrates protective effects in various pathological states, including antiinflammatory, immunomodulatory, and cytoprotective actions, making it a potential treatment strategy for inflammatory diseases (Zhong et al., 2003).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-7-4-8-12(14(11)16)17(9-13(18)19)22(20,21)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKBWLZHNTQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)



![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)
![Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2407819.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)

![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)
![4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2407829.png)
![(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine](/img/structure/B2407830.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)